4-Fluoropyridine

Descripción general

Descripción

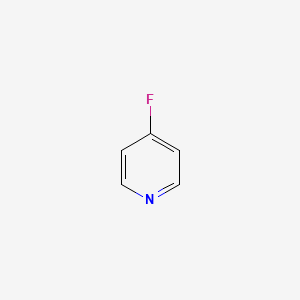

4-Fluoropyridine is an organic compound with the chemical formula C₅H₄FN. It is a derivative of pyridine, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom at the fourth position. This compound is known for its unique chemical and physical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoropyridine can be synthesized through several methods. One common method involves the Balz-Schiemann reaction, where 4-aminopyridine is diazotized and then treated with hydrogen fluoride to replace the amino group with a fluorine atom . Another method involves the electrochemical fluorination of pyridine using triethylamine trihydrofluoride in acetonitrile .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale electrochemical cells and specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

2.1. Types of Reactions

4-Fluoropyridine can undergo several types of chemical reactions, including:

-

Nucleophilic Substitution Reactions : The fluorine atom can be substituted by various nucleophiles, such as amines or thiols, under basic conditions.

-

Electrophilic Aromatic Substitution : The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring towards electrophiles.

-

Reduction Reactions : Under reducing conditions, this compound can be converted to other derivatives, such as 4-aminopyridine.

-

Oxidation Reactions : It can also be oxidized to form N-oxides or other oxidized derivatives.

Nucleophilic Substitution

The nucleophilic substitution reactions typically involve the following conditions:

-

Reagents : Common nucleophiles include amines (e.g., aniline) and thiols.

-

Base : A suitable base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution:

-

Reagents : Electrophiles such as bromine or nitronium ions (generated from nitric acid) can be used.

-

Conditions : The reaction is usually conducted under acidic conditions to enhance electrophile reactivity.

Reduction

Reduction of this compound can be achieved using:

-

Reagents : Sodium borohydride or catalytic hydrogenation methods.

-

Conditions : Typically performed under mild conditions to prevent over-reduction.

Oxidation

For oxidation reactions:

-

Reagents : Hydrogen peroxide or peracids are commonly employed.

-

Conditions : Mild reaction conditions are generally sufficient to yield N-oxide derivatives.

Stability and Decomposition

This compound is known for its instability, particularly under acidic conditions where it can readily decompose into N-(4-pyridyl)-4-pyridone. This transformation is facilitated by acid-catalyzed processes and poses challenges for its handling and storage .

3.1. Decomposition Pathways

The decomposition of this compound typically involves:

-

Protonation of the nitrogen atom in the pyridine ring.

-

Rearrangement leading to the formation of stable products like N-(4-pyridyl)-4-pyridone.

Aplicaciones Científicas De Investigación

4-Fluoropyridine is used in various fields of scientific research:

Mecanismo De Acción

The mechanism of action of 4-fluoropyridine involves its interaction with various molecular targets. The presence of the fluorine atom significantly alters the electronic properties of the pyridine ring, making it less basic and more electrophilic. This modification can enhance the compound’s ability to interact with specific enzymes or receptors, thereby influencing biological pathways .

Comparación Con Compuestos Similares

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Chloropyridine

- 4-Bromopyridine

Comparison: 4-Fluoropyridine is unique due to the position of the fluorine atom, which imparts distinct electronic and steric effects compared to its isomers and halogenated analogs. For instance, 2-fluoropyridine and 3-fluoropyridine have different reactivity patterns due to the position of the fluorine atom .

Actividad Biológica

4-Fluoropyridine (4-FP) is a fluorinated derivative of pyridine, which has garnered interest in medicinal chemistry due to its unique biological properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring. This modification can significantly alter the compound's chemical reactivity and biological interactions. Various synthetic methods have been developed for producing 4-FP, including electrochemical fluorination, which has been shown to yield high regioselectivity .

Table 1: Synthesis Methods for this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that derivatives of pyridine, including 4-FP, possess antibacterial properties against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

This compound and its derivatives have been investigated for their neuropharmacological effects. Notably, compounds related to pyridine are known to interact with potassium channels in the central nervous system. For example, 3-fluoro-4-aminopyridine, a derivative of 4-FP, is under investigation for its potential use in treating multiple sclerosis by enhancing neurotransmission through potassium channel blockade .

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuroblastoma cell lines. The results indicated that treatment with 4-FP improved cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent against neurodegenerative diseases .

Anticancer Potential

The anticancer potential of fluorinated pyridines has also been explored. Research has shown that certain fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies on 18F-labeled folate derivatives containing pyridine structures have demonstrated significant binding affinity to folate receptors in cancer cells, enhancing their therapeutic efficacy in targeted cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzyme Activity : Fluorinated compounds often exhibit altered interactions with enzymes due to the electronegativity of fluorine, which can enhance or inhibit enzymatic activity.

- Receptor Binding : The presence of fluorine can affect the binding affinity of compounds to various receptors, potentially leading to enhanced pharmacological effects.

- Altered Lipophilicity : The introduction of fluorine can modify the lipophilicity of compounds, influencing their absorption and distribution within biological systems.

Propiedades

IUPAC Name |

4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYVECQWCUJXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219524 | |

| Record name | 4-Fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-52-0 | |

| Record name | 4-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Fluoropyridine?

A1: The molecular formula of this compound is C5H4FN, and its molecular weight is 97.09 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been used to characterize this compound. 19F NMR analysis shows a characteristic peak at -133.4 ppm. [] Mass spectrometry reveals a molecular ion peak (M+) at m/z 97, confirming its molecular weight. [] Additionally, 13C NMR and IR spectroscopy provide further structural information. []

Q3: What are some common synthetic routes to this compound?

A3: this compound can be synthesized via various methods, including the Balz–Schiemann reaction, [] electrochemical fluorination using Et3N·3HF as the fluorine source, [] and direct fluorodenitration of 4-nitropyridine using fluoride ion. [] Additionally, copper/base co-catalyzed [3+3] cycloaddition of difluorocyclopropenes with active methylene isocyanides offers a route to highly functionalized derivatives. []

Q4: How does the fluorine atom in this compound influence its reactivity?

A4: The fluorine atom significantly impacts the reactivity of this compound. Due to its high electronegativity, it withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced at the 2- and 6-positions. [, ] Additionally, the fluorine atom can act as a directing group in lithiation reactions, enabling selective functionalization at the 3-position. []

Q5: Can you provide examples of reactions involving this compound?

A5: this compound readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles, including alkoxides [, ], thiophenoxides [], and amines. [] It can be lithiated at the 3-position and subsequently reacted with electrophiles to introduce a variety of substituents. [] Furthermore, this compound serves as a valuable building block in the synthesis of more complex heterocyclic systems, such as naphthyridines, xanthones, and coumarins. []

Q6: What are some applications of this compound and its derivatives?

A6: this compound derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. For example, they have been used to prepare potential anti-inflammatory agents based on the imidazo[2,1-b][1,3]thiazine scaffold. [] Additionally, chiral BINOL derivatives incorporating this compound units have shown promise as enantioselective ligands in asymmetric catalysis. []

Q7: How have computational methods been employed to study this compound?

A7: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been used to study its electronic structure, molecular geometry, and vibrational frequencies. [] These calculations provide valuable insights into its reactivity and can guide the design of new synthetic transformations. [] Molecular docking studies have also been employed to investigate the interactions of this compound derivatives with biological targets, aiding in the development of new drugs. []

Q8: Are there any environmental concerns associated with this compound?

A8: While specific data on the environmental impact of this compound is limited, it is crucial to consider the potential environmental effects of fluorinated compounds in general. These can include persistence in the environment, bioaccumulation, and potential toxicity to aquatic organisms. Responsible waste management and exploration of greener synthetic methods are essential to mitigate any negative environmental impacts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.